molecular formula C19H17NO B12613180 Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]- CAS No. 898282-31-0

Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-

Cat. No.: B12613180
CAS No.: 898282-31-0
M. Wt: 275.3 g/mol
InChI Key: XANONNWMZMDIFH-UHFFFAOYSA-N
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Description

Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-: is an organic compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . This compound is characterized by the presence of a benzenamine group linked to a naphthalenyl moiety through an ethylidene bridge, with a methoxy substituent on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]- typically involves the condensation reaction between benzenamine and an aldehyde derivative of 6-methoxy-2-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often synthesized using batch or continuous flow processes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imine bond can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studying reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry:

  • Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to alterations in their activity or function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]- is unique due to the specific positioning of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct properties and applications compared to its analogs.

Properties

CAS No.

898282-31-0

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-N-phenylethanimine

InChI

InChI=1S/C19H17NO/c1-14(20-18-6-4-3-5-7-18)15-8-9-17-13-19(21-2)11-10-16(17)12-15/h3-13H,1-2H3

InChI Key

XANONNWMZMDIFH-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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